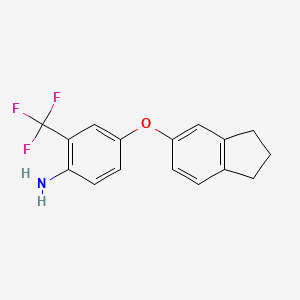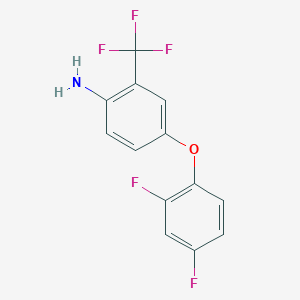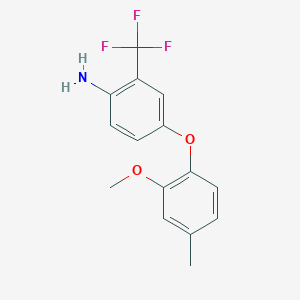
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Vue d'ensemble
Description
The compound seems to be a derivative of 2-Methoxy-4-methylphenol , which is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke . It’s also the major anti-inflammatory compound in bamboo vinegar .
Synthesis Analysis
While specific synthesis information for this compound is not available, 2-Methoxy-4-methylphenol, a related compound, has been used in the preparation of renewable bis (cyanate) esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-methylphenol, a related compound, are as follows: it has a refractive index of 1.537, a boiling point of 221-222 °C, a melting point of 5 °C, and a density of 1.092 g/mL at 25 °C .Applications De Recherche Scientifique
Molecular Structure Analysis
A study by Ajibade and Andrew (2021) focused on the molecular structures of compounds synthesized via the Schiff bases reduction route, including derivatives that share structural similarities with 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These compounds, due to their molecular architecture, engage in various intermolecular hydrogen bonding, demonstrating their potential as building blocks in the synthesis of azo dyes and dithiocarbamates, which are significant in the development of colorants and agricultural chemicals (Ajibade & Andrew, 2021).
Biological Activity Exploration
Research on Schiff bases, including El-Malt et al. (2000), reveals the biological activity potential of compounds structurally related to 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These studies have prepared and evaluated Schiff bases for their microbiological effects, suggesting a pathway for discovering new compounds with potential antibacterial or antifungal applications (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).
Aggregation-Induced Emission Enhancement
Zhang et al. (2018) conducted a study on triphenylamine-based compounds with structural features akin to 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These compounds exhibited aggregation-induced emission enhancement (AIEE) and tunable emission properties, signifying their potential in optical and electronic device applications due to their luminescent properties and stability in aggregated states (Zhang et al., 2018).
Anticancer Activity
Sukria et al. (2020) investigated a Schiff base compound for its anticancer activity against T47D breast cancer cells, demonstrating the therapeutic potential of compounds related to 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. Although the specific compound studied showed weak activity, this opens the door to modifying similar structures for enhanced efficacy in cancer treatment (Sukria et al., 2020).
Corrosion Inhibition
Nazir et al. (2019) explored the corrosion inhibition efficiency of Schiff bases on aluminum alloy in an acidic medium. This study indicates the potential of structurally related compounds, such as 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine, as corrosion inhibitors, which could be significant in protecting metals in industrial applications (Nazir, Akhter, Ali, & Shah, 2019).
Propriétés
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-9-3-6-13(14(7-9)20-2)21-10-4-5-12(19)11(8-10)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAOEXDJQYGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




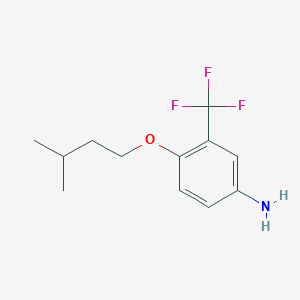
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
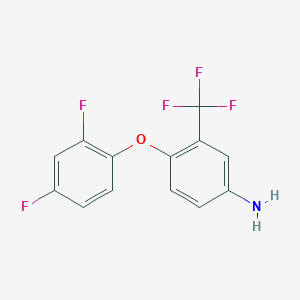

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)
![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
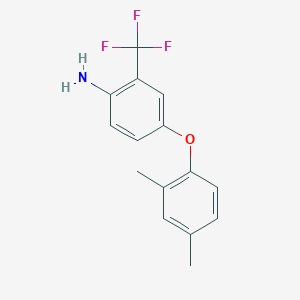
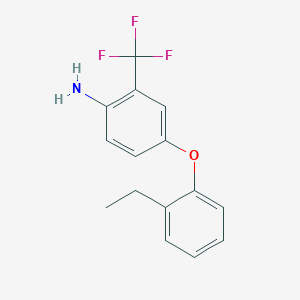
![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)
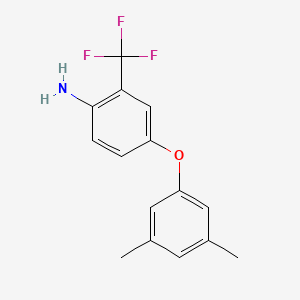
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
